Product packaging for Clotixamid(Cat. No.:CAS No. 4177-58-6)

Clotixamid

Cat. No.: B1662756
CAS No.: 4177-58-6
M. Wt: 442.0 g/mol
InChI Key: WXFFTUKVTRHPLQ-KPSZGOFPSA-N
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Description

Contextualization of Clotixamide as a Thioxanthene (B1196266) Derivative in Psychiatric and Neurological Research

Contrary to some classifications, Clotixamide is not a thiazide derivative. Thiazides are primarily known for their diuretic properties and are used in the management of hypertension. drugbank.comclinicaltrials.gov Clotixamide, with the CAS number 4177-58-6 and molecular formula C24H28ClN3OS, is structurally a thioxanthene. encyclopedia.pubnih.govpatsnap.com This class of compounds is recognized for its antipsychotic properties. The core structure of thioxanthenes features a tricyclic ring system with a sulfur atom, which is a key feature for their pharmacological activity. wikipedia.org

The primary mechanism of action for thioxanthene derivatives is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. encyclopedia.pubpediatriconcall.com This blockade of dopamine signaling is a hallmark of typical antipsychotic medications and is central to their therapeutic effects in conditions characterized by psychosis. encyclopedia.pubpediatriconcall.com Research into thioxanthene derivatives like Clotixamide is therefore situated within the broader effort to understand and treat psychiatric disorders such as schizophrenia. encyclopedia.pub

Foundational Research Trajectories for Novel Psychoactive Compounds

The investigation of novel psychoactive compounds, including thioxanthene derivatives, generally follows established research trajectories to characterize their pharmacological and therapeutic potential. These trajectories are designed to build a comprehensive understanding of a compound's effects from the molecular to the whole-organism level.

A fundamental step is the determination of the compound's receptor binding profile . This involves in vitro assays to measure the affinity of the compound for a wide range of neurotransmitter receptors. For a thioxanthene derivative, key targets of interest would include dopamine receptor subtypes (D1, D2, D3, D4), serotonin (B10506) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), as well as adrenergic, histaminergic, and muscarinic receptors. drugbank.comnih.govnih.gov This profile helps to predict the compound's potential therapeutic effects and side-effect profile. nih.gov

Following in vitro characterization, preclinical studies in animal models are conducted. These studies aim to assess the compound's in vivo effects on behavior, neurochemistry, and physiology. For a potential antipsychotic, animal models of psychosis are used to evaluate efficacy.

Overview of Academic Research Avenues for Clotixamide Investigations

While specific academic research on Clotixamide is not extensively documented in publicly available literature, its classification as a thioxanthene derivative suggests several potential avenues for investigation.

A primary focus of research would be the detailed characterization of its dopamine D2 receptor antagonism . Studies would aim to determine its binding affinity and functional activity at the D2 receptor, and how this compares to other typical and atypical antipsychotics. encyclopedia.pubpediatriconcall.com Understanding the kinetics of its binding to the D2 receptor could also provide insights into its potential clinical profile. youtube.com

Another important research avenue would be the exploration of its activity at other neurotransmitter receptors, which could indicate a broader pharmacological profile. For instance, affinity for serotonin receptors, particularly the 5-HT2A receptor, is a characteristic of atypical antipsychotics and is associated with a lower risk of certain side effects. drugbank.com Investigating the ratio of D2 to 5-HT2A receptor blockade is a common strategy in the development of new antipsychotic drugs.

Further academic inquiry could involve the synthesis and evaluation of analogues of Clotixamide to explore structure-activity relationships. By systematically modifying the chemical structure, researchers can identify key molecular features responsible for its pharmacological activity and potentially develop new compounds with improved therapeutic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28ClN3OS B1662756 Clotixamid CAS No. 4177-58-6

Properties

CAS No.

4177-58-6

Molecular Formula

C24H28ClN3OS

Molecular Weight

442.0 g/mol

IUPAC Name

3-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide

InChI

InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6+

InChI Key

WXFFTUKVTRHPLQ-KPSZGOFPSA-N

Isomeric SMILES

CNC(=O)CCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

Chemical Synthesis and Analog Design Research

Methodological Approaches to Clotixamide Synthesis

The development of a synthetic strategy for a molecule such as Clotixamide would involve a systematic exploration of potential starting materials and reaction sequences.

A thorough investigation into the synthesis of Clotixamide would begin with identifying viable precursor molecules and charting potential reaction pathways. This would involve a retrosynthetic analysis, breaking down the complex target molecule into simpler, commercially available or easily synthesizable starting materials. The study of reaction mechanisms is crucial to understanding the formation of the desired product and any potential byproducts.

No specific precursor pathways or reaction mechanisms for the synthesis of Clotixamide have been published in the reviewed literature.

Once a synthetic route is established, research efforts would turn to optimizing the process. This involves systematically varying reaction parameters such as temperature, pressure, solvent, and catalyst to maximize the yield of the final product. For chiral molecules, controlling the stereochemistry is critical, and thus, significant research would be dedicated to achieving high stereoselectivity.

Specific optimization strategies or data on the synthetic yields and stereoselectivity for Clotixamide's synthesis are not available in the public scientific literature.

Design and Preparation of Clotixamide Derivatives and Analogs

The creation of derivatives and analogs is a key step in drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties.

Assuming Clotixamide contains a thiazide or a related heterocyclic scaffold, rational drug design principles would be applied to guide structural modifications. This involves using computational modeling and understanding of the target receptor's structure to predict which molecular changes would lead to improved biological activity.

There is no publicly available information detailing the rational design principles applied to a thiazide scaffold specifically for Clotixamide.

The synthesis of a library of analogs often requires the development of novel and efficient synthetic methodologies. These methods would need to be versatile enough to allow for the introduction of a variety of different functional groups at specific positions on the Clotixamide core structure.

No novel synthetic methodologies specifically for the generation of Clotixamide analogs have been described in the accessible literature.

Following the synthesis of Clotixamide and its analogs, their chemical identity and purity would be rigorously confirmed using a suite of analytical techniques. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Specific spectroscopic and chromatographic data for Clotixamide and its synthesized analogs are not publicly available.

Structure Activity Relationship Sar and Computational Investigations

Establishment of Structure-Activity Relationships for Clotixamide and Analogs

The diuretic and antihypertensive effects of Clotixamide and related thiazide diuretics are intrinsically linked to specific features of their shared chemical scaffold. Modifications to this scaffold can significantly impact the compound's potency and pharmacokinetic properties.

Key structural features essential for the diuretic activity of thiazide derivatives include:

An electron-withdrawing group at position 6 is critical for diuretic activity. Substituents like Cl, Br, or CF3 are commonly used. pharmacy180.com

A sulfonamide group at position 7 is indispensable for the diuretic effect. pharmacy180.com

Saturation of the double bond between positions 3 and 4 can increase diuretic activity by approximately three to ten-fold. pharmacy180.com

Substitution at position 3 with a lipophilic group generally enhances diuretic potency. pharmacy180.com

The hydrogen atom at the 2-N position is acidic, which allows for the formation of water-soluble sodium salts for intravenous administration. pharmacy180.com

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org These models are powerful tools for predicting the activity of novel compounds and understanding the physicochemical properties that govern their effects. mdpi.com

A QSAR study on a series of ten thiazide diuretics established a robust model for predicting their relative activity (Ra). The study utilized electrotopological state indices (E k) as molecular descriptors. The optimal model was a three-parameter equation:

Ra = -0.106 * E 16 - 0.158 * E 23 + 0.081 * E 9 + 4.678 researchgate.net

This model demonstrated a high correlation coefficient (R²) of 0.975 and a leave-one-out cross-validation R² (R Cv²) of 0.936, indicating its strong predictive capability. researchgate.net The descriptors in this model correspond to specific structural features, highlighting the importance of the sulfuryl group (=O), the imine group (=N–), and aromatic carbons (=C<) in influencing the diuretic activity of thiazides. researchgate.net

Table 1: QSAR Model Parameters for Thiazide Diuretics researchgate.net
ParameterValueDescription
0.975Correlation coefficient, indicating the goodness of fit of the model.
R Cv² (LOO)0.936Leave-one-out cross-validation correlation coefficient, indicating the predictive power of the model.
Optimal DescriptorsE 16, E 23, E 9Electrotopological state indices representing specific atomic environments within the molecule.

Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, offers a holistic view of a drug's activity. nih.gov When combined with SAR, it becomes a powerful approach to discover novel therapeutics, especially for complex diseases. nih.gov Phenotypic SAR analysis integrates the outcomes of these biological assays with the structural modifications of the compounds being tested. This approach allows researchers to identify the structural determinants of a desired cellular or organismal response, even without a priori knowledge of the specific molecular target. nih.gov

For sulfonamide derivatives, a class to which Clotixamide belongs, phenotypic assays are crucial for determining their therapeutic potential, including anticancer and antimicrobial activities. researchgate.netmdpi.com For instance, in the context of anticancer research, the cytotoxic effects of novel sulfonamide-based Schiff bases were evaluated against breast cancer cell lines. researchgate.net The resulting data, which constitutes a phenotypic readout, can then be used to build a SAR model. This model would correlate specific structural features of the sulfonamide derivatives with their observed anticancer activity, guiding the synthesis of more potent and selective compounds. researchgate.net

Preclinical Research Methodologies and Model Systems

In Vivo Experimental Model Characterization

Methodologies for Assessing Pharmacodynamic Endpoints in Vivo

The in vivo assessment of pharmacodynamic endpoints is critical in preclinical research to understand the physiological and biochemical effects of a drug candidate within a living organism. For a compound like Clotixamide, these studies are designed to confirm its mechanism of action, evaluate its potency and efficacy at the target receptors, and establish a dose-response relationship. Methodologies for assessing these endpoints for atypical antipsychotics typically involve a combination of neurochemical, electrophysiological, and behavioral paradigms in various animal models. These models aim to replicate certain aspects of the human condition being targeted, such as psychosis.

Neurochemical and Receptor Occupancy Studies

A primary in vivo pharmacodynamic endpoint for atypical antipsychotics is the measurement of their binding to and occupancy of specific neurotransmitter receptors in the brain. These studies are crucial for demonstrating that the drug engages its intended targets at doses that are behaviorally effective.

Receptor Occupancy: The extent and duration of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor occupancy are key predictors of both therapeutic efficacy and potential side effects for atypical antipsychotics. nih.govnih.govnih.gov In vivo receptor occupancy studies are often conducted in rodents (mice or rats). These studies typically involve administering the compound of interest, followed by a radiolabeled ligand that has a high affinity for the target receptor. The displacement of the radioligand by the test compound is then measured to determine the percentage of receptor occupancy. For instance, [3H]raclopride or [11C]raclopride are commonly used radioligands for the D2 receptor, while [3H]ketanserin or [18F]altanserin are used for the 5-HT2A receptor. The level of receptor occupancy can be correlated with behavioral effects observed in other in vivo models. High D2 receptor occupancy (>80%) has been associated with an increased risk of extrapyramidal side effects (EPS), while a combination of moderate D2 occupancy (around 60-75%) and high 5-HT2A occupancy is a hallmark of many atypical antipsychotics. ugent.be

Neurotransmitter Level Measurement: Microdialysis is a widely used technique to measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals. nih.govnih.gov For a compound like Clotixamide, researchers would likely investigate its effects on dopamine and serotonin levels in brain areas implicated in psychosis, such as the prefrontal cortex, nucleus accumbens, and striatum. An ideal atypical antipsychotic profile might involve an increase in dopamine release in the prefrontal cortex (to address negative and cognitive symptoms) and a modulation of dopamine in the mesolimbic pathway (to address positive symptoms).

Methodology
Endpoint MeasuredTypical Animal ModelIllustrative Finding for an Atypical Antipsychoticnih.gov

Behavioral Pharmacological Models

Behavioral models in animals are essential for predicting the antipsychotic potential of a compound. These models are designed to mimic specific symptoms of psychosis, such as positive symptoms (e.g., hyperactivity, stereotypy) and cognitive deficits.

Models of Hyperlocomotion: Pharmacologically induced hyperlocomotion is a common screening method for antipsychotic activity. Drugs like phencyclidine (PCP), a non-competitive NMDA receptor antagonist, are used to induce a hyperdopaminergic state that results in increased locomotor activity in rodents. nih.govresearchgate.net The ability of a test compound to attenuate this hyperactivity is indicative of its potential antipsychotic efficacy.

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. A startling stimulus (pulse) is preceded by a weaker, non-startling stimulus (prepulse). In healthy individuals, the prepulse inhibits the startle response to the subsequent pulse. This inhibition is impaired in individuals with schizophrenia. The ability of a drug to restore PPI in animal models where it has been disrupted (e.g., by dopamine agonists or NMDA antagonists) is considered a strong predictor of antipsychotic efficacy.

Conditioned Avoidance Response (CAR): The CAR test is a classic behavioral paradigm used to screen for antipsychotic drugs. In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Classical antipsychotics are very effective at blocking this avoidance response, which is thought to reflect their D2 receptor antagonism. Atypical antipsychotics may also be effective in this model, but often with a wider separation between the doses that block the CAR and those that cause motor side effects.

Behavioral Model
Symptom ModeledTypical Animal ModelIllustrative Finding for an Atypical Antipsychoticresearchgate.net

Translational Research Frameworks and Methodological Innovations in Clotixamide Research

Biomarker Identification for Preclinical Mechanistic Assessment

The identification of reliable biomarkers is a cornerstone of modern drug development, providing critical insights into a compound's mechanism of action and potential efficacy long before it reaches human trials. youtube.comnih.gov In the preclinical assessment of a dopamine (B1211576) antagonist such as Clotixamide, a multi-faceted approach to biomarker discovery would be employed. These biomarkers serve as measurable indicators of the drug's biological activity and its effects on the underlying pathophysiology of the targeted disorder. youtube.com

Types of Biomarkers in Clotixamide Research

In the context of Clotixamide, a dopamine D2 receptor antagonist, biomarker strategies would likely focus on several key areas. frontiersin.orgmdpi.com Given its mechanism of action, a primary goal would be to identify biomarkers that confirm target engagement—that is, evidence that the drug is binding to dopamine D2 receptors in the brain. nih.gov This can be achieved through various techniques, including in vivo imaging studies in animal models.

Beyond target engagement, researchers would seek to identify pharmacodynamic (PD) biomarkers, which indicate the downstream effects of receptor blockade. drugdiscoverytrends.com For a dopamine antagonist, these might include changes in the levels of dopamine metabolites, such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in cerebrospinal fluid or plasma. frontiersin.org Alterations in the expression of genes and proteins known to be regulated by dopamine signaling would also serve as valuable PD biomarkers. drugdiscoverytrends.com

Furthermore, the identification of predictive biomarkers is crucial for patient stratification in future clinical trials. nih.gov These biomarkers could be genetic, such as polymorphisms in the gene encoding the D2 receptor, or neurophysiological, like specific patterns of brain activity measured by electroencephalography (EEG). mdpi.com The table below outlines potential biomarkers relevant to Clotixamide research.

Biomarker CategoryPotential Biomarkers for ClotixamidePurpose
Target Engagement - Dopamine D2 Receptor Occupancy (measured by PET imaging) - Displacement of radiolabeled ligands from D2 receptors in vitroTo confirm that Clotixamide is binding to its intended molecular target in the brain. nih.gov
Pharmacodynamic - Changes in dopamine metabolite levels (HVA, DOPAC) - Alterations in gene expression profiles in relevant brain regions - Changes in neuronal firing rates in dopamine-sensitive pathwaysTo measure the physiological and biochemical effects of Clotixamide following target engagement. frontiersin.org
Predictive - Genetic polymorphisms in the DRD2 gene - Baseline neurophysiological measures (e.g., EEG, fMRI) - Behavioral markers in animal models of psychosisTo identify which individuals are most likely to respond to treatment with Clotixamide. mdpi.com

Development of Advanced Preclinical Research Tools and Assays

The evaluation of a novel compound like Clotixamide necessitates a sophisticated toolkit of preclinical research assays. These tools are designed to assess the compound's activity, selectivity, and potential for inducing therapeutic effects in a controlled, non-clinical setting. The development of these assays is an iterative process, often advancing in parallel with the compound's optimization.

In Vitro and In Vivo Models for Clotixamide Evaluation

Initial screening of Clotixamide would involve a battery of in vitro assays to characterize its pharmacological profile. youtube.comnih.gov These assays are typically conducted in a high-throughput format to efficiently screen large numbers of compounds. nih.gov Key in vitro assays for a dopamine antagonist would include:

Receptor Binding Assays: To determine the affinity and selectivity of Clotixamide for dopamine D2 receptors compared to other dopamine receptor subtypes and other neurotransmitter receptors. youtube.com

Functional Assays: To measure the functional consequence of receptor binding, such as the inhibition of dopamine-stimulated cyclic AMP (cAMP) production in cells expressing D2 receptors. youtube.com

Cell-Based Assays: Using cultured neuronal cells to assess the effects of Clotixamide on cellular processes like neurotransmitter release and cell signaling cascades. youtube.com

Following promising in vitro results, research would progress to in vivo studies using animal models that recapitulate aspects of psychiatric disorders. tandfonline.com For a compound intended for psychosis, these might include models where hyperactivity is induced by dopamine agonists or NMDA receptor antagonists. tandfonline.com The ability of Clotixamide to normalize these behaviors would provide evidence of its potential antipsychotic-like activity.

The table below details some of the advanced preclinical research tools and assays that would be instrumental in the development of Clotixamide.

Research Tool/AssayDescriptionApplication in Clotixamide Research
High-Throughput Screening (HTS) Automated testing of large compound libraries in in vitro assays. nih.govInitial identification and optimization of lead compounds with desired activity at the dopamine D2 receptor.
Radioligand Binding Studies Use of radioactively labeled molecules to quantify the binding of a compound to its target receptor.To determine the binding affinity (Ki) and selectivity of Clotixamide for various neurotransmitter receptors.
Animal Models of Psychosis Rodent models exhibiting behaviors analogous to symptoms of psychosis, such as hyperactivity and sensory gating deficits. tandfonline.comTo assess the in vivo efficacy of Clotixamide in reversing psychosis-relevant behaviors.
Microdialysis A technique to measure neurotransmitter levels in specific brain regions of freely moving animals.To determine how Clotixamide affects dopamine release and metabolism in key brain areas like the striatum and prefrontal cortex.
Positron Emission Tomography (PET) A non-invasive imaging technique to visualize and quantify receptor occupancy in the living brain. nih.govTo measure the degree of dopamine D2 receptor blockade by Clotixamide at different doses and correlate it with behavioral effects.

Interdisciplinary Approaches in Clotixamide Research and Compound Optimization

The successful development of a new therapeutic agent is rarely the product of a single scientific discipline. An interdisciplinary approach is essential for navigating the complexities of drug discovery and for the effective optimization of a lead compound like Clotixamide. drugdiscoverytrends.com This collaborative effort brings together experts from various fields to provide a more comprehensive understanding of the compound's properties and potential. drugdiscoverytrends.com

Integrating Diverse Expertise for a Better Therapeutic

The optimization of Clotixamide would involve a continuous feedback loop between medicinal chemists, pharmacologists, toxicologists, and data scientists. Medicinal chemists would synthesize novel analogs of Clotixamide with modified chemical structures to improve properties such as potency, selectivity, and metabolic stability. drugdiscoverytrends.com These new compounds would then be evaluated by pharmacologists in the preclinical assays described in the previous section.

Toxicologists would play a critical role in assessing the safety profile of the optimized compounds, identifying any potential liabilities early in the development process. drugdiscoverytrends.com Data scientists and computational biologists would analyze the large datasets generated from these studies to identify structure-activity relationships (SAR) and build predictive models to guide further chemical synthesis. drugdiscoverytrends.com

This integrated, multidisciplinary approach ensures that the compound optimization process is driven by a holistic understanding of the drug's behavior, from its molecular interactions to its effects on the whole organism. This strategy is designed to increase the probability of success as the compound moves through the development pipeline. drugdiscoverytrends.com

Q & A

Q. What interdisciplinary approaches enhance Clotixamide’s application in emerging research areas (e.g., drug delivery, nanotechnology)?

  • Methodological Answer : Collaborate with material scientists to develop nanoformulations (e.g., liposomes, polymeric NPs). Characterize loading efficiency (UV-Vis), release kinetics (dialysis membrane method), and biocompatibility (hemolysis assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.